N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide
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Overview
Description
N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide typically involves the reaction of 4-methoxy-2-methylbenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted benzenecarboximidamides.
Scientific Research Applications
N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-4-methoxy-2-methylbenzenecarboximidamide include:
- N-hydroxy-4-methoxybenzenecarboximidamide
- N-hydroxy-2-methylbenzenecarboximidamide
- N-hydroxybenzenecarboximidamide
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
GUABQMYWELPNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=NO)N |
Origin of Product |
United States |
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